(2S)-2-(3-Cyclopropylphenyl)propan-1-ol
Description
(2S)-2-(3-Cyclopropylphenyl)propan-1-ol is a chiral secondary alcohol featuring a cyclopropyl-substituted phenyl group at the 3-position and a hydroxyl group at the terminal carbon of the propane chain. Its stereochemistry (S-configuration at C2) and cyclopropane ring confer unique physicochemical properties, including enhanced conformational rigidity and lipophilicity compared to non-cyclopropyl analogs.
Properties
IUPAC Name |
(2S)-2-(3-cyclopropylphenyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-9(8-13)11-3-2-4-12(7-11)10-5-6-10/h2-4,7,9-10,13H,5-6,8H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEDNDBMOGXGPO-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC(=C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CC=CC(=C1)C2CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Cyclopropylphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopropylbenzaldehyde and a suitable chiral auxiliary.
Grignard Reaction: The 3-cyclopropylbenzaldehyde undergoes a Grignard reaction with a chiral auxiliary to form the corresponding alcohol.
Reduction: The intermediate product is then subjected to reduction conditions to yield (2S)-2-(3-Cyclopropylphenyl)propan-1-ol.
Industrial Production Methods
Industrial production methods for (2S)-2-(3-Cyclopropylphenyl)propan-1-ol may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-Cyclopropylphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other functionalized derivatives.
Scientific Research Applications
(2S)-2-(3-Cyclopropylphenyl)propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-(3-Cyclopropylphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds share structural motifs with the target molecule, differing in substituents, stereochemistry, or functional groups:
Physicochemical Properties
- Lipophilicity: The cyclopropyl group in the target compound increases logP compared to phenyl analogs (e.g., (2S)-N,N-dimethyl-2-amino-3-phenylpropan-1-ol), but less than cycloheptyl-containing analogs (e.g., compound in ) .
- Solubility: The hydroxyl group enhances aqueous solubility relative to amino or amide derivatives. However, the triol analog () exhibits greater hydrophilicity due to multiple hydroxyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
